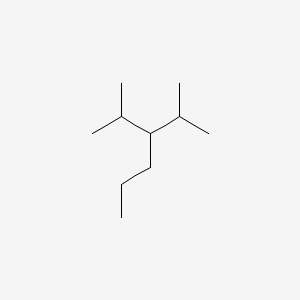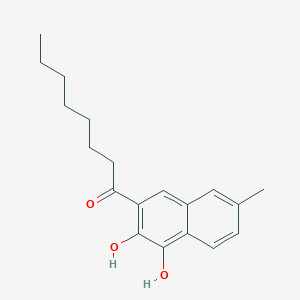
1-Octanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- is a chemical compound with the molecular formula C19H24O3 It is known for its unique structure, which includes an octanone backbone attached to a naphthalenyl group with dihydroxy and methyl substitutions
Preparation Methods
The synthesis of 1-Octanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- can be achieved through several routes. One common method involves the Friedel-Crafts acylation of a naphthalenyl precursor with an octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods focus on maximizing efficiency and minimizing by-products through precise control of reaction parameters.
Chemical Reactions Analysis
1-Octanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the octanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with appropriate alkyl or acyl halides.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Octanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of naphthalenyl derivatives and the effects of substituents on chemical behavior.
Biology: The compound’s potential biological activity, including antioxidant and antimicrobial properties, is of interest for developing new pharmaceuticals and bioactive agents.
Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents targeting specific molecular pathways.
Industry: Its unique chemical properties make it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Octanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- involves its interaction with molecular targets such as enzymes and receptors. The dihydroxy groups can form hydrogen bonds with active sites, while the naphthalenyl moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-Octanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- include other naphthalenyl derivatives with different substituents. For example:
1-Octanone, 1-(3,4-dihydroxy-2-naphthalenyl)-: Lacks the methyl group at the 7-position, which may affect its reactivity and biological activity.
1-Octanone, 1-(3,4-dimethoxy-7-methyl-2-naphthalenyl)-:
Properties
CAS No. |
61983-45-7 |
|---|---|
Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)octan-1-one |
InChI |
InChI=1S/C19H24O3/c1-3-4-5-6-7-8-17(20)16-12-14-11-13(2)9-10-15(14)18(21)19(16)22/h9-12,21-22H,3-8H2,1-2H3 |
InChI Key |
ZQLKJMCRRAGLSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=C(C(=C2C=CC(=CC2=C1)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


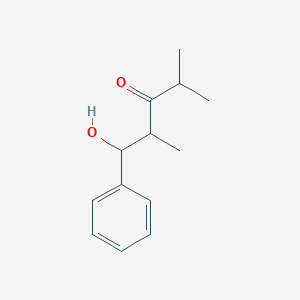
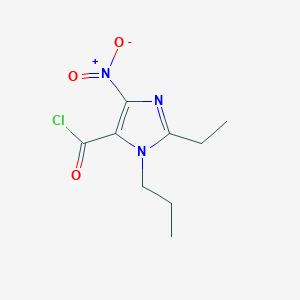
![2-[1-(3-Chloropropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14546828.png)
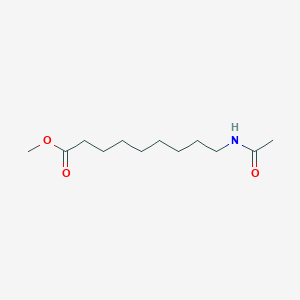

![1-Butyl-1-{2-[(diphenylacetyl)oxy]ethyl}piperidin-1-ium iodide](/img/structure/B14546850.png)

![2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol](/img/structure/B14546866.png)
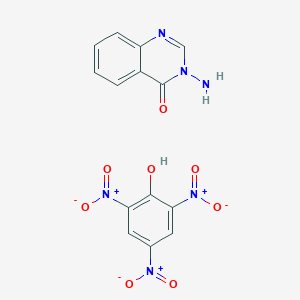
amino}pentan-1-OL](/img/structure/B14546880.png)
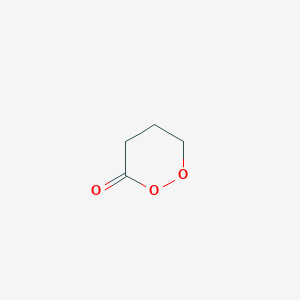
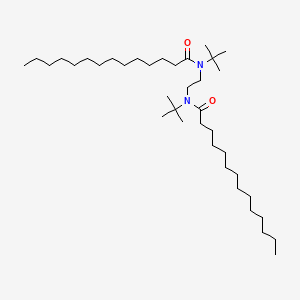
![N,2-Dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B14546909.png)
